molecular formula C21H21N3O3 B2515808 N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 923077-36-5

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2515808
CAS No.: 923077-36-5
M. Wt: 363.417
InChI Key: CAFCMSMJOMGUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic pyridazinone-based compound supplied for non-human research purposes. Pyridazinone scaffolds are recognized as privileged structures in medicinal chemistry due to their novelty, chemical stability, and synthetic feasibility . Compounds within this class are frequently investigated for their potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a critical target in antiangiogenic cancer therapy . The inhibition of VEGFR-2 disrupts tumor-associated angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen . Structurally similar acetamide-functionalized pyridazinone derivatives have demonstrated nanomolar to low-micromolar IC50 values against VEGFR-2 in enzymatic assays and have shown excellent inhibition of VEGF-stimulated proliferation in human umbilical vein endothelial cells (HUVECs) . Researchers value this chemotype as it can serve as an alternative scaffold to well-known inhibitors like Sorafenib, explored through bioisosteric replacement strategies in drug discovery . This product is intended for use in biochemical and cellular assays, hit-to-lead optimization studies, and as a building block for synthesizing more complex molecules in pharmaceutical development. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-27-18-10-8-17(9-11-18)22-20(25)14-24-21(26)13-12-19(23-24)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFCMSMJOMGUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study investigated the structure-activity relationship (SAR) of pyridazine derivatives, including this compound. Results indicated that modifications to the phenyl groups significantly enhanced anticancer activity, with IC50 values demonstrating potent inhibition of cell proliferation in breast and lung cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF7 (Breast Cancer)15.2Induction of apoptosis
This compoundA549 (Lung Cancer)12.5Cell cycle arrest

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant properties. In a picrotoxin-induced convulsion model, it exhibited significant protective effects.

Research Findings:
The anticonvulsant activity was assessed using various doses, revealing that higher doses resulted in increased protection against seizures. The SAR analysis suggested that the presence of the ethoxy group was crucial for enhancing its anticonvulsant efficacy .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyridazinone ring and the acetamide side chain. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridazinone/Acetamide) Melting Point (°C) Key Data/Activity References
Target Compound C₂₂H₂₃N₃O₄* ~395.4† 4-methylphenyl / 4-ethoxyphenyl N/A N/A
BG01035 (2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide) C₂₂H₂₃N₃O₄ 393.43 4-ethoxyphenyl / 3-methoxyphenylmethyl N/A Structural similarity to target
Compound 8 (Quinazolinone-pyridinone hybrid) C₃₁H₂₅N₅O₄S 563.63 4-methoxyphenyl / thio-linked quinazolinone >300 High thermal stability
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenoxy)acetamide C₂₁H₁₉ClFN₃O₃ 415.8 4-chlorophenyl / 4-fluorophenoxy N/A Chloro/fluoro substituents for enhanced polarity
2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide C₂₂H₂₂FN₃O₃ 395.4 4-methylphenyl / 4-fluorophenoxy N/A Structural overlap with target; methyl/fluoro balance

*Inferred formula; †Estimated based on analogs in .

Key Observations:

  • Substituent Effects: The target compound’s 4-methylphenyl group enhances lipophilicity compared to halogenated (e.g., chloro, fluoro) or methoxy-substituted analogs. The ethoxy group on the acetamide side chain may improve solubility relative to purely hydrophobic groups (e.g., methylphenylmethyl in BG01035) .
  • Thermal Stability: While direct data for the target is lacking, analogs like Compound 8 exhibit melting points >300°C, suggesting pyridazinone cores contribute to high stability .

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5OC_{24}H_{27}N_{5}O. The compound features a pyridazine scaffold, which is known for its diverse biological properties.

1. Anticancer Activity

Research indicates that compounds with a pyridazine core often exhibit anticancer properties. A study on related pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The presence of electron-withdrawing groups was correlated with increased activity, suggesting that modifications to the phenyl rings can enhance efficacy .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT29 (Colon)24.38Induces apoptosis
Compound BMCF7 (Breast)88.23Inhibits angiogenesis

2. Anti-inflammatory Effects

Similar compounds have shown promising anti-inflammatory activity. For instance, derivatives of pyridazine have been evaluated in various in vivo models for their ability to reduce inflammation markers and pain responses. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related studies have shown that pyridazine derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that certain substitutions on the phenyl rings can enhance this activity .

The mechanism of action for this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : Some derivatives act as ligands for specific receptors, modulating signaling pathways that lead to therapeutic effects.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of pyridazine derivatives, including this compound. The compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, the compound exhibited a marked reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-methylphenyl-substituted pyridazinone intermediates with activated acetamide derivatives. Key steps include:
  • Solvent selection : Ethanol or acetic acid is preferred for solubility and stability of intermediates .
  • Catalysts : Acidic catalysts (e.g., HCl) or coupling agents (e.g., DCC) are used to promote amide bond formation .
  • Temperature control : Reactions are conducted under reflux (70–100°C) to balance reactivity and prevent decomposition .
    Yield optimization requires iterative adjustment of molar ratios (e.g., 1:1.2 for pyridazinone:acetamide) and purification via column chromatography .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 407.16) .
  • X-ray crystallography (if available): Resolves crystal packing and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) or ethanol .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel chemical transformations?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states for reactions at the pyridazinone ring (e.g., electrophilic substitution) .
  • Reaction path search : Tools like GRRM or IRC analysis identify intermediates in multi-step syntheses .
  • Machine learning : Train models on analogous pyridazinone derivatives to predict regioselectivity in functionalization .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Dose-response standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., apoptosis markers) .
  • Batch-to-batch analysis : Verify compound purity (>98% via HPLC) and exclude stereochemical impurities .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., solvent volume, stirring rate) and reduce side products .
  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Simulate binding poses in ATP-binding pockets (e.g., using AutoDock Vina) .
  • Mutagenesis studies : Identify critical residues (e.g., Lys68 in MAPK) via alanine scanning .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.